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Compound of Interest

Compound Name: Ssr 146977

Cat. No.: B1681114 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges related to the in vivo bioavailability of Ssr 146977, a potent and selective NK3

receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is Ssr 146977 and what are its key properties?

Ssr 146977 is a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor.[1]

[2] It has been investigated for its potential therapeutic effects in the central nervous system

and respiratory system.[1] Key physicochemical properties are summarized in the table below.

Q2: I am observing poor efficacy of Ssr 146977 in my in vivo experiments after oral

administration. What could be the reason?

Poor in vivo efficacy of Ssr 146977 following oral administration is likely due to low

bioavailability. While specific oral bioavailability data for Ssr 146977 is not readily available in

the public domain, its high solubility in organic solvents like DMSO and ethanol suggests it is a

lipophilic compound with poor aqueous solubility.[3] For orally administered drugs, poor

aqueous solubility is a major factor limiting absorption in the gastrointestinal (GI) tract, leading

to low bioavailability.

Q3: How can I improve the oral bioavailability of Ssr 146977?
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Several formulation strategies can be employed to enhance the oral bioavailability of poorly

water-soluble drugs like Ssr 146977. These include:

Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which

can improve the solubility and absorption of lipophilic drugs.

Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale can

increase the surface area for dissolution, thereby improving the dissolution rate and

bioavailability.[4]

Solid Dispersions: Dispersing the drug in a water-soluble polymer matrix can enhance its

dissolution.

Q4: Are there any reports of successful in vivo studies with Ssr 146977?

Yes, in vivo studies have shown that Ssr 146977 is active after both intraperitoneal (i.p.) and

oral (p.o.) administration in animal models, inhibiting behaviors and physiological responses

mediated by NK3 receptor stimulation. However, the specific bioavailability values from these

studies are not detailed in the available literature.

Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and overcome poor in vivo

efficacy of Ssr 146977, likely stemming from low bioavailability.

Problem: Low or inconsistent in vivo efficacy of Ssr 146977 after oral administration.

Workflow for Troubleshooting Poor In Vivo Efficacy of Ssr 146977
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Outcome
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Determine aqueous solubility (pH range)
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Caption: A troubleshooting workflow for addressing poor in vivo efficacy of Ssr 146977.
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Data Presentation
Table 1: Physicochemical Properties of Ssr 146977 Hydrochloride

Property Value Source

Molecular Weight 658.11

Formula C₃₅H₄₂Cl₂N₄O₂.HCl

Solubility
Soluble to 100 mM in DMSO

and 100 mM in ethanol

Aqueous Solubility
Not reported (presumed to be

low)
-

pKa Not reported -

LogP
Not reported (presumed to be

high)
-

Table 2: Overview of Formulation Strategies to Enhance Bioavailability
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Formulation
Strategy

Principle
Potential
Advantages for Ssr
146977

Key
Considerations

Lipid-Based

Formulations (e.g.,

SEDDS)

The drug is dissolved

in a mixture of oils,

surfactants, and co-

surfactants, which

forms a fine emulsion

upon contact with GI

fluids.

- Maintains the drug in

a solubilized state. -

May enhance

absorption via

lymphatic pathways.

- Selection of

appropriate excipients

is crucial. - Potential

for GI side effects at

high surfactant

concentrations.

Nanoparticle

Formulations

The drug's particle

size is reduced to the

nanometer range,

increasing the surface

area for dissolution.

- Significantly

increases dissolution

rate. - Can improve

the concentration

gradient for

absorption.

- Physical stability of

the nanoparticles

(aggregation) needs

to be addressed. -

Requires specialized

equipment for

preparation.

Solid Dispersions

The drug is dispersed

in a solid, water-

soluble carrier matrix.

- Enhances wettability

and dissolution of the

drug.

- The drug must be

stable in the

amorphous state. -

The choice of carrier

is critical for

performance.

Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Ssr 146977

Excipient Screening:

Determine the solubility of Ssr 146977 in various oils (e.g., Capryol 90, Labrafil M 1944

CS), surfactants (e.g., Cremophor EL, Labrasol), and co-surfactants (e.g., Transcutol HP,

PEG 400).

Construction of Pseudo-Ternary Phase Diagrams:
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Select the oil, surfactant, and co-surfactant in which Ssr 146977 has the highest solubility.

Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g.,

1:1, 2:1, 1:2).

Combine the oil and Sₘᵢₓ at various weight ratios (e.g., from 9:1 to 1:9).

Titrate each mixture with water and observe the formation of emulsions to identify the self-

emulsifying region.

Formulation Preparation:

Based on the phase diagram, select a composition from the self-emulsifying region.

Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass

vial.

Add the calculated amount of Ssr 146977 to the mixture.

Gently heat (if necessary) and vortex until the drug is completely dissolved and a clear,

homogenous solution is formed.

Characterization:

Droplet Size Analysis: Dilute the SEDDS formulation with water (e.g., 1:100) and measure

the globule size and polydispersity index (PDI) using dynamic light scattering.

Self-Emulsification Time: Add the formulation to a stirred aqueous medium and measure

the time taken to form a stable emulsion.

In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to

assess the drug release profile.

Protocol 2: Preparation of Ssr 146977 Nanoparticles by Wet Media Milling

Preparation of the Nanosuspension:
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Prepare an aqueous solution containing a stabilizer (e.g., a polymer like HPMC or a

surfactant like Poloxamer 188).

Disperse the Ssr 146977 powder in this solution to form a presuspension.

Introduce the presuspension and milling media (e.g., yttrium-stabilized zirconium oxide

beads) into a milling chamber.

Mill at a high speed for a specified duration, with cooling to prevent overheating.

Particle Size Reduction:

Monitor the particle size reduction periodically using a particle size analyzer until the

desired nanoscale is achieved (typically < 200 nm).

Post-Milling Processing:

Separate the nanosuspension from the milling media.

The nanosuspension can be used directly for in vivo studies or can be further processed

into a solid dosage form (e.g., by spray drying or lyophilization) to improve stability.

Characterization:

Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential to

assess the stability of the nanosuspension.

Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential

scanning calorimetry (DSC) to confirm the crystalline state of the drug in the nanoparticles.

In Vitro Dissolution: Compare the dissolution rate of the nanoparticles to the unformulated

drug.

Signaling Pathway
Ssr 146977 is an antagonist of the NK3 receptor, which is a G-protein coupled receptor

(GPCR). The binding of the endogenous ligand, Neurokinin B (NKB), to the NK3 receptor is

believed to activate downstream signaling cascades.
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Caption: A diagram of the likely NK3 receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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